molecular formula C34H47NO9 B1143917 Oleficin CAS No. 12764-54-4

Oleficin

Cat. No. B1143917
CAS RN: 12764-54-4
M. Wt: 613.743
InChI Key:
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Description

Oleficin is a polyenic antibiotic that was isolated from a strain related to Streptomyces parvulus. Its discovery and isolation process involved methanolic extraction, solvent evaporation, and chromatographic techniques, resulting in a dark red powder. This compound exhibits antibacterial activity against Gram-positive bacteria without affecting fungi and yeasts (Gyimesi et al., 1971).

Synthesis Analysis

Although specific synthesis details for this compound itself are not available, synthesis processes involving similar compounds, such as mucocin, utilize modular approaches based on olefinic coupling reactions. These methods assemble complex molecular structures through strategic reactions like cross-metathesis and Julia-Kocienski olefination (Zhu & Mootoo, 2005).

Molecular Structure Analysis

This compound's ultraviolet and visible spectra suggest the presence of two chromophores within its molecule, hinting at a complex molecular structure that likely includes a polyene-like chromophore. This structural complexity is indicative of its biological activity and specificity (Gyimesi et al., 1971).

Chemical Reactions and Properties

This compound acts as an ionophore for Mg2+ in isolated rat liver mitochondria, indicating its ability to transport ions across the mitochondrial membrane. This action is specific to the mitochondrial membrane and does not affect the plasma membrane, highlighting this compound's selective interaction with cellular components (Kováč et al., 1982).

Physical Properties Analysis

The physical characterization of this compound, including its dark red powder form, reflects its extraction and purification processes. Its solubility and chromatographic behavior suggest significant interactions with solvents and chromatographic media, which are essential for its isolation and purification (Gyimesi et al., 1971).

Scientific Research Applications

  • Effects on Mitochondrial Functions : Oleficin affects isolated rat liver mitochondria by increasing state 4 respiration and basal ATPase activity while inhibiting state 3 and uncoupled respiration. These effects are attributed to an increase in the inner membrane permeability due to Mg2+ depletion caused by this compound (Mészáros et al., 1980).

  • Antibacterial Activity : this compound has been identified as an effective antibiotic against Gram-positive bacteria. It was isolated from a strain related to Streptomyces parvulus and is characterized by two chromophores in its molecule, including a polyene-like structure (Gyimesi et al., 1971).

  • Impact on Yeast Mitochondrial Genome : In yeast Saccharomyces cerevisiae, this compound acts on mitochondria and leads to disintegration of the mitochondrial genome, indicating a significant effect on mitochondrial integrity and function (Kováč et al., 1982).

  • Gastroprotective Effects : Copaifera langsdorffii oleo-resin, which contains this compound, shows gastroprotective effects against ethanol, indomethacin, and hypothermic restraint-stress induced gastric lesions in rats (Paiva et al., 1998).

  • Anticancer Potential : this compound has shown potential in cancer treatment, such as in targeted therapy for lung cancer using nanoscale oil bodies (NOBs) fused with anti-EGFR affibody and oleosin, a structure protein of plant seed oils (Chiang et al., 2018).

  • Immunomodulatory Properties : Oleuropein, derived from olive tree and similar in structure to this compound, has been studied for its immunomodulatory effects and potential in prolonging survival in experimental sepsis by Pseudomonas aeruginosa (Giamarellos‐Bourboulis et al., 2006).

  • Antioxidant and Antihyperlipidemic Effects : Olive leaf extract (OLE), containing this compound, has been shown to possess antioxidant, antihyperlipidemic, and anti-inflammatory properties, offering therapeutic potential for conditions like focal segmental glomerulosclerosis and hypertension (Karanović et al., 2020).

Mechanism of Action

Target of Action

Oleficin, a type of olefin, primarily targets the carbon-carbon double bonds in organic compounds . The process involves the redistribution of fragments of alkenes (olefins) by the scission and regeneration of carbon-carbon double bonds . This reaction requires metal catalysts, with most commercially important processes employing heterogeneous catalysts .

Mode of Action

This compound interacts with its targets through a process known as olefin metathesis . This process involves two olefins exchanging substituents on their double bonds . The reaction is initiated by a two-step sequence that involves the formation of a four-membered metallacycle intermediate, followed by ring-opening to give a different form of catalyst that contains part of the olefin . This new catalyst then reacts with another olefin to give another metallacycle intermediate, which opens to give the metathesis product and another form of catalyst . The repeating ring-forming and ring-opening steps then continue .

Biochemical Pathways

The biochemical steps of olefin biosynthesis via the ole pathway encoded by oleABCD have been unraveled recently . In the first reaction of this pathway, two activated fatty acids undergo a non-decarboxylative head-to-head Claisen condensation that results in a β-keto acid . This process is crucial for the production of various biofuels and biochemicals .

Result of Action

The result of this compound’s action is the formation of new carbon-carbon double bonds and the rearrangement of olefinic compounds . This process is highly valuable in the synthesis of important compounds such as pharmaceuticals and in petroleum refining .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in petroleum refining, heating alkenes over metal oxide surfaces results in the formation of longer-chain alkenes . Moreover, the adoption of advanced technologies can further avoid or reduce carbon emissions, thereby improving the sustainability of olefin production .

Safety and Hazards

Olefins should be handled in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided . Dust formation and breathing mist, gas, or vapors should be avoided . Use personal protective equipment and wear chemical impermeable gloves .

Future Directions

The future of olefins will involve developments in three directions . First, multivariable MOFs: MOFs are intrinsically chemical in nature and accordingly the concepts and techniques of molecular chemistry will continue to be of interest in the study of MOFs .

properties

IUPAC Name

3-[(4Z)-4-[(2E,4E,6E,8E,10E,12E)-15-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-1-hydroxy-12,14,16-trimethylheptadeca-2,4,6,8,10,12-hexaenylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H47NO9/c1-21(2)33(44-29-20-27(37)31(40)24(5)43-29)23(4)19-22(3)15-13-11-9-7-8-10-12-14-16-26(36)30-32(41)25(17-18-28(38)39)35(6)34(30)42/h7-16,19,21,23-25,27,29,31,33,36-37,40H,17-18,20H2,1-6H3,(H,38,39)/b8-7+,11-9+,12-10+,15-13+,16-14+,22-19+,30-26-/t23?,24-,25?,27+,29-,31-,33?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDYIIINJYOXLQ-MKKOTRJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC(C(C)C)C(C)C=C(C)C=CC=CC=CC=CC=CC(=C2C(=O)C(N(C2=O)C)CCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@H](O1)OC(C(C)C)C(C)/C=C(\C)/C=C/C=C/C=C/C=C/C=C/C(=C/2\C(=O)C(N(C2=O)C)CCC(=O)O)/O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H47NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

613.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

12764-54-4
Record name Oleficin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012764544
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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